2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine with 6-methylpyridine-2-amine in the presence of acetic anhydride. The reaction conditions often include heating under reflux and the use of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline: Known for its inhibitory activity against caspase-3.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Used in various organic synthesis applications.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolopyridine core with an acetamide group makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H12N4O3/c1-9-3-2-4-12(17-9)18-13(20)8-19-14(21)10-5-6-16-7-11(10)15(19)22/h2-7H,8H2,1H3,(H,17,18,20) |
InChI Key |
CUKIORDZHJDCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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